molecular formula C10H10F3NO B2433439 3-Cyclopropoxy-5-(trifluoromethyl)aniline CAS No. 1243471-01-3

3-Cyclopropoxy-5-(trifluoromethyl)aniline

Cat. No.: B2433439
CAS No.: 1243471-01-3
M. Wt: 217.191
InChI Key: XQQNTPUDLNYGEL-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to an aniline ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding nitro or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-4-(trifluoromethyl)aniline
  • 3-Cyclopropoxy-5-(difluoromethyl)aniline
  • 3-Cyclopropoxy-5-(trifluoromethyl)phenol

Uniqueness

3-Cyclopropoxy-5-(trifluoromethyl)aniline is unique due to the specific positioning of the cyclopropoxy and trifluoromethyl groups on the aniline ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research applications .

Properties

IUPAC Name

3-cyclopropyloxy-5-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)6-3-7(14)5-9(4-6)15-8-1-2-8/h3-5,8H,1-2,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQNTPUDLNYGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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